molecular formula C24H16BrFN2O4 B3699331 (5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B3699331
M. Wt: 495.3 g/mol
InChI Key: LXUQQBOLDFMAFN-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by the presence of a bromophenyl group, a fluorophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the bromophenyl and fluorophenyl groups through substitution reactions. Common reagents used in these reactions include bromine, fluorine, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-1-(4-chlorophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a chlorine atom instead of bromine.

    (5Z)-1-(4-bromophenyl)-5-[[3-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of (5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrFN2O4/c25-17-7-9-19(10-8-17)28-23(30)21(22(29)27-24(28)31)13-15-3-2-6-20(12-15)32-14-16-4-1-5-18(26)11-16/h1-13H,14H2,(H,27,29,31)/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUQQBOLDFMAFN-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5Z)-1-(4-bromophenyl)-5-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

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